![molecular formula C16H9Cl2F3N2O B2799877 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone CAS No. 672951-12-1](/img/structure/B2799877.png)

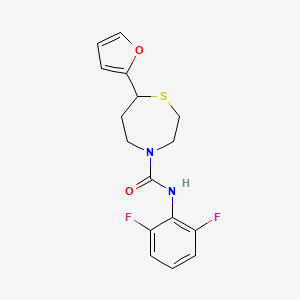

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone, hereafter referred to as 2,6-DCTMP, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazinone class of compounds and has been used in a variety of laboratory experiments.

Applications De Recherche Scientifique

High-Performance Polymers

Soluble and Thermally Stable Copolymers : Research on copoly(phenyl-s-triazine)s containing both diphenylfluorene and phthalazinone units has demonstrated their excellent solubility in common organic solvents and remarkable thermal stability. These materials exhibit high glass transition temperatures (307 to 340 °C) and maintain their mechanical properties even at elevated temperatures, making them suitable for high-temperature applications (Zong et al., 2014).

Aromatic Poly(arylene ether s-triazine)s : The synthesis of new poly(arylene ether s-triazine)s incorporating alkyl-, aryl-, and chloro-substituted phthalazinone moieties has led to polymers with good solubility and attractive thermal and mechanical properties. These properties make them promising candidates for use as high-temperature polymeric materials (Yu et al., 2010).

Cyano-containing Poly(arylene ether)s : Novel phthalazinone-based poly(arylene ether nitrile)s with terminal cyano groups have been developed, exhibiting improved solubility, glass transition temperatures, and the ability to be thermally crosslinked. These materials are considered potential candidates for high-performance polymeric materials due to their excellent thermal stability and low water absorption (Yu et al., 2010).

Porous Materials for CO2 Capture

Ether-Linked Phthalazinone-Based Covalent Triazine Frameworks : The development of ether-linked phthalazinone-based covalent triazine frameworks has shown promising results for CO2 capture. These materials exhibit high surface areas and CO2 adsorption capacities, making them suitable for gas sorption and separation applications (Yuan et al., 2017).

Advanced Structural Materials

Semicrystalline Poly(aryl ether ketone)s Copolymers : Incorporating phthalazinone moieties into poly(aryl ether ketone)s copolymers has led to materials with improved solubility in polar organic solvents and high thermal stability. These semicrystalline polymers possess unique crystalline structures and are considered for advanced structural applications due to their excellent mechanical and thermal properties (Sun et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have been known to target γ-aminobutyric acid (gaba)-gated chloride channels (gabaa receptors) in certain organisms .

Mode of Action

Compounds with similar structures have been known to inhibit gabaa receptors, resulting in uncontrolled hyperactivity of the central nervous system of certain organisms .

Biochemical Pathways

The inhibition of gabaa receptors can disrupt several downstream effects, including neurotransmission and nerve impulse propagation .

Pharmacokinetics

Similar compounds are known to have good bioavailability and can be stored under inert gas (nitrogen or argon) at 2-8°c .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone vary with different dosages in animal models

Metabolic Pathways

It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2F3N2O/c1-8-10-4-2-3-5-11(10)15(24)23(22-8)14-12(17)6-9(7-13(14)18)16(19,20)21/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOKUCFZPURHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2799795.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2799796.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2799797.png)

![2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799800.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)

![5-(Benzenesulfonyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2799806.png)

![N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2799808.png)

![5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799810.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2799814.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2799816.png)